molecular formula C9H10BF4KO B1456626 Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate CAS No. 1073468-36-6

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate

Cat. No. B1456626
M. Wt: 260.08 g/mol
InChI Key: XUFVKFZLJRBJIU-UHFFFAOYSA-N
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Description

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound used as a reagent in organic chemistry . It is often used for proteomics research .


Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate, are a special class of organoboron reagents that are often used in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .


Physical And Chemical Properties Analysis

The molecular weight of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is 260.08 g/mol. Unfortunately, the search results do not provide further details on its physical and chemical properties.

Scientific Research Applications

Proteomics Research

  • Application : Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein structure, interactions, and function.

Synthesis of α-Amino Esters

  • Application : This compound has been used in the enantioselective synthesis of α-amino esters through the Petasis borono-Mannich multicomponent reaction . α-Amino esters are important precursors of α-amino acid derivatives, which are widely found in bioactive natural products and medicinal compounds.
  • Methods : The synthesis involves using ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred to boronic acids or boronate esters for ease of use and long-term stability.
  • Results : The successful implementation of this concept allows for the synthesis of optically active α-amino esters .

Organic Synthesis

  • Application : Potassium organotrifluoroborates have been used in several new organic transformations . They are used for C-C bond-forming reactions, including the Lewis acid-promoted additions of boronic esters to N-acyliminium ions and allyl and crotyltrifluoroborate salts to aldehydes . They also participate in palladium-catalyzed Suzuki-Miyaura and other cross-coupling reactions .
  • Methods : The methods of application involve preparing a solution of the compound and applying it in a controlled manner to the reactants. The specific procedures would depend on the particular reaction being conducted .
  • Results : The outcomes of such research could include new synthetic routes to various organic compounds .

Synthesis of Fluorinated Aryl Boronates

  • Application : Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is used in the synthesis of fluorinated aryl boronates . These compounds are versatile building blocks for organic synthesis .
  • Methods : The synthesis involves the catalytic borylation of suitable precursors using different methods, such as C–H, C–F, and C–X (X = Cl, Br, I, OTf) borylations .
  • Results : The successful implementation of this concept allows for the synthesis of fluorinated aryl boronates .

Improving Transformations

  • Application : Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations . They provide reactivity patterns that complement those of other available organoboron reagents .
  • Methods : The methods of application involve preparing a solution of the compound and applying it in a controlled manner to the reactants. The specific procedures would depend on the particular reaction being conducted .
  • Results : The outcomes of such research could include practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Synthesis of Alkyltrifluoroborates

  • Application : Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is used in the synthesis of alkyltrifluoroborates . Alkyltrifluoroborates are useful reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
  • Methods : The synthesis involves the reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
  • Results : The successful implementation of this concept allows for the synthesis of alkyltrifluoroborates .

Synthesis of Acyltrifluoroborates

  • Application : Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is used in the synthesis of acyltrifluoroborates . Acyltrifluoroborates are useful reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
  • Methods : The synthesis involves the reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
  • Results : The successful implementation of this concept allows for the synthesis of acyltrifluoroborates .

Safety And Hazards

While specific safety and hazard information for Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFVKFZLJRBJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718666
Record name Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate

CAS RN

1073468-36-6
Record name Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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